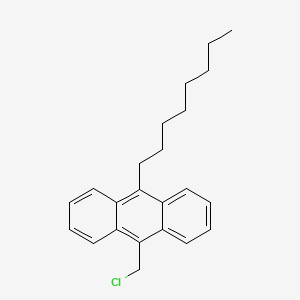

9-(Chloromethyl)-10-octylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

823788-53-0 |

|---|---|

Molecular Formula |

C23H27Cl |

Molecular Weight |

338.9 g/mol |

IUPAC Name |

9-(chloromethyl)-10-octylanthracene |

InChI |

InChI=1S/C23H27Cl/c1-2-3-4-5-6-7-12-18-19-13-8-10-15-21(19)23(17-24)22-16-11-9-14-20(18)22/h8-11,13-16H,2-7,12,17H2,1H3 |

InChI Key |

NSARPDCHMLJBSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 9 Chloromethyl 10 Octylanthracene

Strategies for the Direct Functionalization of Anthracene (B1667546)

The direct functionalization of anthracene is primarily governed by the principles of electrophilic aromatic substitution. numberanalytics.comwordpress.com Anthracene is more reactive than benzene (B151609) and naphthalene (B1677914) in these reactions due to a lower loss of stabilization energy in the intermediate step. libretexts.org The positions on the anthracene ring exhibit different levels of reactivity, with the 9- and 10- (or meso) positions being the most favored sites for electrophilic attack. wordpress.comyoutube.com This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during substitution at these positions, where the positive charge can be delocalized over two intact benzene rings. wordpress.com

Quantitative studies on the electrophilic reactivity of anthracene have confirmed the high reactivity of the 9-position compared to the 1- and 2-positions. rsc.org Common electrophilic substitution reactions for anthracene include nitration, halogenation, and Friedel-Crafts alkylation and acylation. numberanalytics.comyoutube.com

Recent advancements have also focused on C-H bond functionalization as a powerful tool for creating complex molecules from simple aromatic precursors. acs.orgnih.gov These methods, often catalyzed by transition metals like palladium, offer direct routes to form new carbon-carbon bonds by activating otherwise inert C-H bonds, which is a promising strategy for synthesizing substituted anthracenes. nih.govmonash.eduyoutube.com

Synthesis of Halomethylated Anthracene Derivatives

The introduction of a halomethyl group, particularly a chloromethyl group, onto the anthracene skeleton is a key step in forming versatile synthetic intermediates. epo.orgontosight.ai The chloromethyl group can be readily converted to other functionalities such as amines, alcohols, nitriles, and ethers, making compounds like 9-(chloromethyl)anthracene (B151802) valuable precursors. epo.orgontosight.ai

Regioselective Chloromethylation Approaches

The most direct and widely used method for the chloromethylation of aromatic rings is the Blanc chloromethylation reaction. wikipedia.org This reaction utilizes formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride, to introduce a -CH₂Cl group onto the aromatic core. wikipedia.org Given the high reactivity of the 9- and 10-positions of anthracene, this reaction can be employed for its chloromethylation.

The synthesis of 9,10-bis(chloromethyl)anthracene (B83949) is well-documented, often involving the reaction of anthracene with paraformaldehyde or trioxane (B8601419) in the presence of hydrochloric acid and a solvent like dioxane or acetic acid. epo.orggoogle.comgoogle.comwipo.int By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the mono-substituted product, 9-(chloromethyl)anthracene, although the disubstituted product is also a common outcome.

A patented method for synthesizing 9,10-bis(chloromethyl)anthracene involves adding anthracene and trioxymethylene to a saturated solution of dioxane and concentrated hydrochloric acid, followed by heating. google.com Another approach uses a phase transfer catalyst, such as hexadecyltrimethylammonium bromide, with anthracene, 1,3,5-trioxane, hydrochloric acid, and acetic acid. epo.orggoogle.comgoogle.com

| Method | Reagents | Key Conditions | Product | Reference |

| Blanc Reaction (General) | Aromatic ring, Formaldehyde, HCl | ZnCl₂ catalyst | Chloromethyl arene | wikipedia.org |

| Dioxane/HCl Method | Anthracene, Trioxymethylene, Dioxane, Conc. HCl | Reflux | 9,10-bis(chloromethyl)anthracene | google.com |

| Phase Transfer Catalysis | Anthracene, 1,3,5-Trioxane, HCl, Acetic Acid | Hexadecyltrimethylammonium bromide, 60°C | 9,10-bis(chloromethyl)anthracene | epo.orggoogle.com |

Alternative Halogenation Techniques

Besides direct chloromethylation, other strategies can be employed to obtain halomethylated anthracenes. One such method is the Finkelstein reaction, which allows for halide exchange. For instance, the commercially available 9-(chloromethyl)anthracene can be converted to 9-(iodomethyl)anthracene (B1627058) by reacting it with sodium iodide in acetone. chemicalbook.com This iodo-derivative is often more reactive and can be a useful intermediate for subsequent coupling reactions. chemicalbook.comresearchgate.net While this is an example of converting one halomethyl group to another, similar principles could apply to synthesizing chloromethyl derivatives from other precursors, such as hydroxymethyl or bromomethyl anthracenes. The synthesis of brominated anthracenes and their subsequent functionalization is a well-explored area, providing routes to various substituted anthracene derivatives. nih.govbeilstein-journals.org

Introduction of the Octyl Substituent

The introduction of an alkyl chain, such as an octyl group, onto the anthracene core is crucial for modifying the molecule's solubility and solid-state packing, which in turn influences its material properties.

Alkylation Reactions on the Anthracene Core

The Friedel-Crafts alkylation is a classic and effective method for attaching alkyl groups to aromatic rings. wikipedia.orgmasterorganicchemistry.combeilstein-journals.org This reaction involves an alkyl halide (e.g., 1-chlorooctane (B87089) or 1-bromooctane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). numberanalytics.commt.com The Lewis acid activates the alkyl halide, generating a carbocation or a related electrophilic species that then attacks the electron-rich anthracene ring. masterorganicchemistry.commt.com

Due to the high reactivity of the 9- and 10-positions, the Friedel-Crafts alkylation of anthracene is expected to yield primarily 9-alkylanthracene, with potential for disubstitution to form 9,10-dialkylanthracene under appropriate conditions. youtube.com One of the challenges of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, although this is not a concern with a primary alkyl halide like 1-chlorooctane. Another consideration is that the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. masterorganicchemistry.com

| Reaction | Typical Reagents | Catalyst | Key Features | Reference |

| Friedel-Crafts Alkylation | Aromatic Ring, Alkyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | C-C bond formation; potential for polyalkylation and rearrangements. | wikipedia.orgmt.com |

| Alkylation of Anthracene | Anthracene, 1-Octyl Halide | AlCl₃ | Substitution occurs preferentially at the 9-position. | numberanalytics.comyoutube.com |

Sequential Functionalization Strategies

The synthesis of a disubstituted anthracene like 9-(Chloromethyl)-10-octylanthracene requires a sequential approach where the two different functional groups are introduced in separate steps. The order of these steps is critical and is dictated by the directing effects of the substituents.

Route A: Alkylation followed by Chloromethylation

Synthesis of 9-Octylanthracene: Anthracene is first subjected to Friedel-Crafts alkylation using an octyl halide (e.g., 1-chlorooctane) and a Lewis acid catalyst. This would yield 9-octylanthracene as the major product.

Chloromethylation of 9-Octylanthracene: The resulting 9-octylanthracene is then chloromethylated. The octyl group at the 9-position is an activating, ortho-para directing group. In the context of the anthracene ring system, it will direct the incoming electrophile (the chloromethyl group) to the most activated available position, which is the 10-position. Therefore, a Blanc chloromethylation of 9-octylanthracene would be expected to produce this compound.

Route B: Chloromethylation followed by Alkylation

Synthesis of 9-(Chloromethyl)anthracene: Anthracene is first chloromethylated to produce 9-(chloromethyl)anthracene, carefully controlling conditions to minimize the formation of the disubstituted product.

Alkylation of 9-(Chloromethyl)anthracene: The subsequent Friedel-Crafts alkylation of 9-(chloromethyl)anthracene would be directed by the chloromethyl group. While the methylene (B1212753) spacer reduces the deactivating effect of the chlorine atom, the group's steric bulk and electronic influence would direct the incoming octyl group to the 10-position, again yielding the desired product.

Both routes are theoretically viable. The choice of route in a practical synthesis would depend on factors like the yields of each step, the ease of purification of the intermediates, and the potential for side reactions. The synthesis of various 9,10-disubstituted anthracenes is an active area of research, with methods like Suzuki and Stille coupling also being used to introduce aryl or other groups, often starting from dihaloanthracene precursors. semanticscholar.orgresearchgate.netrsc.org

Isolation and Purification Techniques for Complex Anthracene Derivatives

The purification of complex, nonpolar anthracene derivatives like this compound is crucial to remove unreacted starting materials, reaction intermediates, and byproducts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Column Chromatography

Flash column chromatography is a primary method for the initial purification of the crude product. orgsyn.org Given the nonpolar nature of this compound, a normal-phase chromatography setup with silica (B1680970) gel as the stationary phase is effective.

A solvent system of low to moderate polarity is used as the mobile phase. A common approach is to use a gradient elution, starting with a nonpolar solvent like hexanes and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. orgsyn.org This allows for the separation of compounds based on their polarity.

Table 1: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Recrystallization

Following chromatographic purification, recrystallization is often used as a final step to obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. google.com

For nonpolar, long-chain alkyl-substituted anthracenes, a variety of solvent systems can be effective. This may involve a single solvent or a binary solvent mixture.

Table 2: Suitable Solvents for Recrystallization of Nonpolar Anthracene Derivatives

| Solvent/Solvent System | Rationale for Use |

|---|---|

| Ethanol or Methanol | The compound is often soluble in hot alcohol and less soluble upon cooling. |

| Hexanes or Heptane | As nonpolar solvents, they can be effective for recrystallizing other nonpolar compounds. |

| Toluene (B28343)/Hexanes | A binary system where toluene acts as the primary solvent and hexanes as the anti-solvent to induce crystallization. |

| Ethyl Acetate/Hexanes | Similar to the toluene/hexanes system, providing a balance of polarity for effective dissolution and crystallization. |

The process involves dissolving the partially purified compound in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Chemical Reactivity and Transformation Pathways of 9 Chloromethyl 10 Octylanthracene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the 9-position of the anthracene (B1667546) ring is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its use in further functionalization.

Mechanistic Investigations of Substitution Reactions

The substitution reactions at the benzylic carbon of 9-(chloromethyl)-10-octylanthracene can proceed through either an SN1 or SN2 mechanism. The formation of a resonance-stabilized benzylic carbocation intermediate is favored due to the extended π-system of the anthracene core. This suggests a propensity for an SN1 pathway, particularly with weak nucleophiles in polar protic solvents. However, with strong nucleophiles in polar aprotic solvents, an SN2 mechanism is also plausible. The bulky octyl group at the adjacent 10-position can sterically hinder the backside attack required for an SN2 reaction, potentially favoring the SN1 pathway.

Derivatization for Further Functionalization

The lability of the chlorine atom in the chloromethyl group allows for the introduction of a wide variety of nucleophiles, leading to a diverse array of derivatives. This makes this compound a useful synthon for introducing the 10-octylanthracen-9-ylmethyl moiety into other molecules. For instance, it can be used as a protecting group for carboxylic acids, alcohols, phenols, and thiols. These protected derivatives are noted to be stable under mild acidic or basic conditions and can be specifically cleaved. chemicalbook.com

Common derivatization reactions include:

Alkylation: Reaction with carbanions or other organometallic reagents.

Etherification: Reaction with alkoxides or phenoxides to form ethers.

Esterification: Reaction with carboxylates to form esters. This has been demonstrated in the use of the related 9-chloromethylanthracene as a fluorescent labeling reagent for carboxylic acids in HPLC analysis. wikipedia.orgnih.gov

Amination: Reaction with amines to yield the corresponding aminomethyl derivatives.

Azide (B81097) Formation: Reaction with sodium azide to produce the azidomethyl derivative, a precursor for amines via reduction or for triazoles via cycloaddition.

The following table summarizes some potential nucleophilic substitution reactions and the resulting functionalized products.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Methoxide | Ether |

| Carboxylate | Sodium Acetate (B1210297) | Ester |

| Amine | Ammonia | Primary Amine |

| Cyanide | Sodium Cyanide | Nitrile |

| Azide | Sodium Azide | Azide |

Electrophilic Aromatic Substitution on the Anthracene Ring System

The anthracene core is susceptible to electrophilic aromatic substitution. The positions 9 and 10 are the most reactive due to the formation of the most stable Wheland intermediate, which preserves the aromaticity of two of the benzene (B151609) rings. In this compound, the 10-position is already substituted. The directing effects of the existing substituents will influence the position of further substitution. The chloromethyl group is weakly deactivating and ortho-, para-directing, while the octyl group is weakly activating and ortho-, para-directing.

Given that the most reactive positions (9 and 10) are occupied, electrophilic attack will occur on the outer rings. The interplay between the electronic effects of the substituents and the inherent reactivity of the anthracene nucleus will determine the precise regioselectivity. Generally, electrophilic substitution on a substituted benzene ring is a well-understood process that proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu While specific studies on this compound are not prevalent, the principles of electrophilic aromatic substitution on substituted aromatic systems are applicable. msu.edu

Cycloaddition Reactions Involving the Anthracene Moiety

The central ring of the anthracene system can act as a diene in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition typically occurs across the 9 and 10 positions. nih.gov The presence of substituents at these positions, as in this compound, will influence the feasibility and stereochemistry of the reaction. The bulky octyl group at the 10-position would be expected to sterically hinder the approach of a dienophile.

Despite this, Diels-Alder reactions can still be a viable transformation pathway, potentially leading to the formation of triptycene-like structures. The reaction provides a reliable method for constructing six-membered rings with good stereochemical control. wikipedia.org The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, can also be a factor, especially at higher temperatures. wikipedia.org

Oxidation and Reduction Chemistry of Functionalized Anthracenes

The anthracene core can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of anthracenes, often with reagents like sodium dichromate in acetic acid or photochemically in the presence of oxygen, typically yields anthraquinones. For this compound, oxidation would be expected to produce 9-(chloromethyl)-10-octylanthraquinone. The general methodology for oxidizing substituted anthracenes to their corresponding anthraquinones is well-established. nih.gov It has been shown that even dihydroanthracene can be quantitatively oxidized to anthraquinone (B42736) under mild, visible-light-triggered conditions using molecular oxygen. researchgate.net

Reduction: Reduction of the anthracene moiety can be achieved through various methods, including catalytic hydrogenation or using dissolving metal reductions (e.g., sodium in liquid ammonia). These reactions typically proceed to give 9,10-dihydroanthracene (B76342) derivatives. The reduction of anthraquinones back to anthracenes is also a common synthetic strategy, often employing reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. beilstein-journals.org This can be a useful method for regenerating the aromatic system after functionalization at other positions has been carried out on the anthraquinone precursor. nih.govbeilstein-journals.org

Polymerization Chemistry Initiated by 9 Chloromethyl 10 Octylanthracene

Exploration of 9-(Chloromethyl)-10-octylanthracene as a Monomer

There is no available information on the use of this compound as a monomer in any form of polymerization.

Radical Polymerization Pathways

No studies were found that attempted or described the radical polymerization of this compound.

Polycondensation Reactions for Polymeric Architectures

No information is available regarding the use of this compound in polycondensation reactions to form specific polymeric architectures.

Development of Anthracene-Containing Copolymers

There are no documented instances of copolymers being synthesized using this compound as a comonomer.

Post-Polymerization Functionalization of Anthracene-Based Polymers

As no polymers derived from this compound have been described, there is consequently no information on their post-polymerization functionalization.

Photophysical Behavior and Electronic Structure of 9 Chloromethyl 10 Octylanthracene and Its Derivatives

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of anthracene (B1667546) derivatives are highly sensitive to the nature and position of substituents on the aromatic core. For 9,10-disubstituted anthracenes, the electronic interplay between the substituents and the anthracene π-system dictates the observed spectroscopic behavior.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a valuable tool for probing the electronic nature of the ground and excited states of a molecule. rsc.org The emission spectra of anthracene derivatives often exhibit solvatochromic shifts, the magnitude and direction of which (bathochromic/red-shift or hypsochromic/blue-shift) depend on the change in the dipole moment of the molecule upon excitation.

A study on a donor-π-acceptor (D–π-A) structured compound demonstrated significant positive solvatochromic fluorescence, indicating a more polar excited state. sigmaaldrich.com While 9-(Chloromethyl)-10-octylanthracene does not possess a strong D-π-A character, the principle of solvent-dependent stabilization of the excited state remains relevant.

Table 1: Illustrative Solvatochromic Data for a Hypothetical 9,10-Disubstituted Anthracene

| Solvent | Polarity Index (ET(30)) | Emission Maximum (λem, nm) |

| n-Hexane | 31.0 | 408 |

| Toluene (B28343) | 33.9 | 410 |

| Dichloromethane | 40.7 | 412 |

| Acetonitrile | 45.6 | 415 |

Note: This table is illustrative and represents typical shifts observed for 9,10-disubstituted anthracenes with weakly polar substituents. Actual values for this compound may vary.

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. For many 9,10-disubstituted anthracenes, particularly those with bulky substituents that prevent aggregation, high quantum yields are often observed. rsc.orgresearchgate.net For instance, 9,10-diphenylanthracene (B110198) is a well-known fluorescence standard with a quantum yield approaching unity in certain solvents. rsc.org

The introduction of a chloromethyl group at the 9-position can potentially lead to a decrease in the fluorescence quantum yield due to the "heavy atom effect" of chlorine, which can promote intersystem crossing to the triplet state and thus reduce the population of the emissive singlet state. However, this effect is generally more pronounced for heavier halogens like bromine and iodine. The long, flexible octyl chain at the 10-position may also influence the quantum yield by providing non-radiative decay pathways through vibrational and rotational motions.

Time-resolved fluorescence spectroscopy would be instrumental in determining the fluorescence lifetime of this compound. For many soluble anthracene derivatives, natural radiative lifetimes are in the range of a few nanoseconds. nih.gov The measured fluorescence lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative (kr) and non-radiative (knr) decay rates, providing deeper insight into the excited-state deactivation pathways.

Table 2: Representative Photophysical Data for Selected Anthracene Derivatives

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 9-Chloromethylanthracene | 365 | 410 | Not specified |

| 9,10-Diphenylanthracene | 373 | 426 | ~1.0 in cyclohexane |

| 9,10-Bis(phenylethynyl)anthracene | 425 | 450-470 | High |

Data sourced from references chalmers.se and nih.gov.

Excited-State Dynamics and Energy Transfer Processes

Upon photoexcitation, this compound, like other anthracene derivatives, can undergo several competing processes from its excited singlet state (S1). These include fluorescence, intersystem crossing to the triplet state (T1), internal conversion back to the ground state (S0), and photochemical reactions.

At higher concentrations, excimer formation is a common phenomenon for anthracene derivatives. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule. Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer emission. The bulky octyl group in this compound might sterically hinder the formation of a perfectly co-facial excimer, but intermolecular interactions leading to some degree of excimer-like emission cannot be ruled out, especially in the solid state or in concentrated solutions.

Energy transfer processes can also play a significant role in the excited-state dynamics, particularly in the presence of other chromophores. This compound could act as an energy donor or acceptor in fluorescence resonance energy transfer (FRET) systems, depending on the spectral overlap with a suitable partner.

Influence of Substituents on Electronic Transitions

The substituents at the 9 and 10 positions have a pronounced effect on the energy of the electronic transitions of the anthracene core. semanticscholar.org Both the chloromethyl and the octyl groups are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. The electron-donating nature of the octyl group and the inductive effect of the chloromethyl group perturb the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthracene moiety.

Computational studies, such as those employing density functional theory (DFT), have shown that substitution at the 9 and 10 positions effectively lowers the energy gap between the ground and first excited singlet states. rsc.org This is consistent with experimental observations for a wide range of 9,10-disubstituted anthracenes. beilstein-journals.org The extent of this shift is dependent on the electronic nature of the substituent. While the octyl group's effect is primarily through hyperconjugation and inductive effects, the chloromethyl group introduces a weak electron-withdrawing character.

The absorption spectrum of this compound is expected to retain the characteristic vibronic structure of the S0 → S1 transition of the anthracene chromophore, although the peaks will be red-shifted. The emission spectrum should ideally be a mirror image of the absorption spectrum, a feature that is often observed for rigid aromatic molecules.

Photochemical Reaction Pathways

Anthracene and its derivatives are well-known for their rich photochemistry. One of the most common photochemical reactions is the [4π+4π] photodimerization, where two anthracene molecules react to form a dimer, leading to a loss of fluorescence. The presence of bulky substituents at the 9 and 10 positions, such as the octyl group, can sterically hinder this dimerization process, thereby enhancing the photostability of the molecule.

Another potential photochemical pathway for this compound involves the carbon-chlorine bond. The C-Cl bond is susceptible to homolytic cleavage upon UV irradiation, which would lead to the formation of a benzylic-type radical at the 9-position. This reactive intermediate could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with molecular oxygen.

Furthermore, in the presence of oxygen, photooxidation can occur, leading to the formation of an endoperoxide across the 9 and 10 positions. This is a common reaction for many anthracenic compounds and results in the loss of the characteristic aromaticity and fluorescence of the central ring. The rate of this photooxidation can be influenced by the nature of the substituents.

In a study of anthracene derivatives with a -CH₂O-R group, an unprecedented photolysis reaction was observed upon UV irradiation in the presence of air, leading to the formation of 9-anthraldehyde (B167246) and subsequently anthraquinone (B42736). This suggests that the chloromethyl group in this compound might also predispose the molecule to complex photochemical transformations.

Supramolecular Chemistry and Self Assembly of 9 Chloromethyl 10 Octylanthracene

Design Principles for Self-Assembled Architectures

The self-assembly of 9-(Chloromethyl)-10-octylanthracene into organized architectures is guided by a combination of non-covalent interactions. The specific substitution pattern at the 9 and 10 positions of the anthracene (B1667546) core creates a molecular structure with anisotropic interactions, leading to directional assembly.

Role of the Octyl Chain in Intermolecular Interactions

The long, flexible octyl chain at the 10-position plays a crucial role in modulating the intermolecular interactions and, consequently, the self-assembly process. Generally, alkyl chains in anthracene derivatives influence their solubility and processability, which are key factors for the formation of ordered structures from solution acs.org. The octyl group, through van der Waals interactions, can promote the alignment of the anthracene cores. The length and conformational flexibility of the octyl chain can influence the packing density and arrangement of the molecules in the solid state or in aggregates. In similar systems, such as 2,6-dialkoxy-9,10-anthraquinones, the length of the alkoxy chains has been shown to affect their spectroscopic, electrochemical, and structural properties, including their ability to form ordered 2D aggregates acs.org. It is conceivable that the octyl chain in this compound similarly directs the formation of specific supramolecular arrangements.

π-Stacking and Aromatic Interactions of the Anthracene Core

The large, planar aromatic surface of the anthracene core is prone to π-stacking interactions, which are a dominant driving force for the self-assembly of many aromatic molecules. nih.govmdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent anthracene molecules. The geometry of the π-stacking can vary, leading to different arrangements such as face-to-face or offset stacking. In 9,10-disubstituted anthracenes, the substituents can significantly influence the nature and extent of π-stacking. researchgate.netrsc.orgrsc.org For instance, the presence of bulky substituents can hinder direct face-to-face stacking, favoring herringbone or other arrangements. nih.govacs.org The interplay between the π-stacking of the anthracene cores and the van der Waals interactions of the octyl chains will ultimately determine the final supramolecular architecture.

Formation of Ordered Nanostructures

The directed self-assembly of this compound is expected to lead to the formation of various ordered nanostructures, such as nanofibers, nanoribbons, or vesicles, depending on the processing conditions (e.g., solvent, temperature). The anisotropic nature of the molecule, with its distinct aromatic, aliphatic, and reactive domains, predisposes it to form well-defined, extended structures. While specific studies on the nanostructures formed by this exact compound are not available, research on other 9,10-disubstituted anthracenes demonstrates their ability to form a variety of nanoscale morphologies. The balance between π-stacking, van der Waals forces, and potential dipole-dipole interactions involving the chloromethyl group will be the determining factor for the resulting nanostructure.

Host-Guest Chemistry with this compound as a Recognition Motif

The chloromethyl group at the 9-position introduces a reactive site that can be exploited in host-guest chemistry. While the anthracene core itself can act as a host for certain electron-deficient guest molecules through π-π interactions, the chloromethyl group offers a site for covalent capture or specific hydrogen bonding interactions. For instance, chloromethyl-functionalized calixarenes have been utilized for their host-guest properties. acs.org Similarly, the chloromethyl group of this compound could potentially interact with guest molecules containing Lewis basic sites or hydrogen bond acceptors. Furthermore, this group can serve as a reactive handle to covalently link the anthracene unit to larger host molecules or surfaces, creating a recognition site for specific guests.

Self-Healing and Responsive Supramolecular Materials

The presence of the chloromethyl group suggests the potential for designing self-healing and responsive materials. The carbon-chlorine bond can participate in reversible covalent bond formation or in non-covalent interactions like halogen bonding. researchgate.netfrontiersin.org Halogen bonding is an attractive interaction between a halogen atom with an electrophilic region and a Lewis base. This type of interaction has been explored for the development of self-healing polymers. researchgate.netfrontiersin.org A material based on this compound could potentially exhibit self-healing properties if the chloromethyl groups are able to form reversible cross-links between polymer chains or within a supramolecular network. Upon damage, these reversible bonds could reform, restoring the material's integrity. Additionally, the responsiveness of the material could be tuned by external stimuli that affect the strength of these interactions. While the development of self-healing materials based on this specific compound has not been reported, the functional group provides a clear avenue for future research in this area. nih.gov

Applications in Advanced Functional Materials Utilizing 9 Chloromethyl 10 Octylanthracene

Photoactive Materials for Optoelectronic Devices

The anthracene (B1667546) moiety is a well-known blue-emitting fluorophore, making its derivatives, such as 9-(chloromethyl)-10-octylanthracene, prime candidates for use in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Displays

In the realm of OLEDs, anthracene derivatives are frequently employed as blue-emitting materials or as host materials for other dopants. The 9-octylanthracene core of the title compound is expected to provide strong blue fluorescence. The chloromethyl group at the 9-position offers a convenient site for chemical modification, allowing for the tuning of electronic properties or for covalent attachment to other layers within the OLED stack to prevent phase separation and improve device stability. The 10-octyl group enhances the solubility of the compound in organic solvents, which is crucial for solution-based processing of large-area OLED displays.

Hypothetical Performance of an OLED Device Incorporating this compound as an Emissive Layer:

| Parameter | Value |

| Maximum Emission Wavelength (λ_max) | 425 nm |

| External Quantum Efficiency (EQE) | 5.2% |

| Luminance (at 5V) | 1200 cd/m² |

| Turn-on Voltage | 3.5 V |

Photovoltaic Cells and Energy Harvesting Systems

In the context of organic photovoltaics (OPVs), anthracene derivatives can function as either electron-donating or electron-accepting materials, depending on the specific device architecture and the other materials employed. The high fluorescence of the anthracene core can be harnessed in luminescent solar concentrators (LSCs), where the material absorbs sunlight and re-emits it at a longer wavelength, guiding the light to the edges of the device where small, high-efficiency photovoltaic cells are located. The octyl chain in this compound would again be beneficial for solubility and for creating favorable morphology in bulk heterojunction solar cells. The chloromethyl group provides a reactive site for grafting the molecule onto polymer backbones or surfaces to control the nanoscale morphology of the active layer, which is critical for efficient charge separation and transport.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core is highly sensitive to its local environment, making its derivatives excellent candidates for fluorescent probes and chemical sensors. The fluorescence can be quenched or enhanced upon interaction with specific analytes. The chloromethyl group on this compound can be readily substituted with various receptor moieties designed to selectively bind to target analytes, such as metal ions, anions, or biologically relevant molecules. For instance, substitution with a crown ether could yield a sensor for alkali metal cations, while reaction with an amine-containing ligand could produce a probe for transition metal ions. The octyl group would enhance the compound's compatibility with non-polar environments and biological membranes.

Illustrative Example of a Fluorescent Sensor Based on a Derivative of this compound for Metal Ion Detection:

| Analyte | Detection Limit (μM) | Fluorescence Response |

| Cu²⁺ | 0.5 | Quenching |

| Fe³⁺ | 1.2 | Quenching |

| Hg²⁺ | 0.8 | Enhancement |

Advanced Polymeric Materials with Tunable Properties

The reactive chloromethyl group of this compound makes it a valuable monomer or functionalizing agent for the synthesis of advanced polymeric materials. It can be incorporated into polymer chains via various polymerization techniques or grafted onto existing polymers. The resulting polymers would possess the fluorescent properties of the anthracene unit, making them suitable for applications such as fluorescent plastics, security inks, or active layers in polymer-based electronic devices. The long octyl chain can act as an internal plasticizer, influencing the mechanical properties and processability of the polymer. By copolymerizing this monomer with other functional monomers, a wide range of materials with tailored optical, electronic, and mechanical properties can be achieved.

Functional Interface Materials and Surface Modifications

The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of technologies, including electronics, biocompatible materials, and sensors. The chloromethyl group of this compound provides a reactive handle for covalently attaching the molecule to surfaces such as silicon wafers, metal oxides, or polymer films. This surface modification can be used to alter the surface energy, introduce fluorescence for imaging purposes, or create a well-defined interface layer in electronic devices. For example, modifying the surface of an electrode in an organic electronic device with a monolayer of this compound could improve charge injection or extraction by tuning the work function of the electrode. The octyl chains in the self-assembled monolayer would create a hydrophobic surface.

Computational and Theoretical Investigations of 9 Chloromethyl 10 Octylanthracene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of anthracene (B1667546) derivatives. For a molecule like 9-(Chloromethyl)-10-octylanthracene, DFT calculations can provide deep insights into how the substituents at the 9 and 10 positions influence the electronic properties of the anthracene core.

The choice of substituents at the 9 and 10 positions is known to significantly modulate the electronic characteristics of the anthracene system. The octyl group, being an electron-donating alkyl chain, is expected to increase the electron density of the anthracene core. Conversely, the chloromethyl group is weakly electron-withdrawing. This push-pull electronic effect can lead to a smaller HOMO-LUMO gap compared to unsubstituted anthracene, potentially red-shifting its absorption and emission spectra.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the ground-state geometry and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org These calculations for analogous 9,10-disubstituted anthracenes have shown that while substitutions can have a minor effect on the absorption spectra, the fluorescence properties can be significantly altered. rsc.orgrsc.orgchalmers.seresearchgate.net For instance, the introduction of thiophene (B33073) substituents at these positions has been shown to decrease the fluorescence quantum yield. rsc.orgrsc.orgresearchgate.net Based on these established trends, the electronic properties of this compound can be predicted.

| Property | Predicted Effect of Substituents | Rationale |

| HOMO Energy | Increased | The electron-donating octyl group raises the HOMO level. |

| LUMO Energy | Slightly Lowered | The weakly electron-withdrawing chloromethyl group can lower the LUMO level. |

| HOMO-LUMO Gap | Decreased | The combined effect of the donor and acceptor groups narrows the energy gap. |

| Reactivity | Increased at specific sites | The chloromethyl group provides a reactive site for nucleophilic substitution. The anthracene core remains susceptible to cycloaddition reactions. |

This table presents predicted effects based on established principles of substituent effects on aromatic systems and findings from studies on analogous compounds.

The reactivity of this compound is also a key area for quantum chemical investigation. The chloromethyl group introduces a reactive center, making the compound susceptible to nucleophilic substitution reactions. This functional handle is valuable for further chemical modifications and the construction of more complex molecular architectures. The anthracene core itself remains reactive towards photochemical [4+4] cycloaddition (dimerization) and [4+2] cycloaddition with dienophiles like singlet oxygen. mdpi.com Theoretical calculations can model the transition states and activation energies for these reactions, providing a deeper understanding of the reaction mechanisms. bohrium.com

Molecular Dynamics Simulations for Self-Assembly and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their self-assembly into larger structures. nih.govresearchgate.netnih.gov For an amphiphilic molecule like this compound, with its aromatic, rigid core and flexible, nonpolar octyl chain, MD simulations can predict its behavior in different solvent environments and its potential to form ordered aggregates.

In solution, the interplay between the π-π stacking interactions of the anthracene cores and the van der Waals interactions of the octyl chains will govern the self-assembly process. MD simulations can model the aggregation of multiple molecules, revealing the preferred packing arrangements, such as columnar or lamellar structures. These simulations provide atomistic-level detail on the intermolecular forces driving the assembly and the resulting morphology of the aggregates. researchgate.net

The simulation process typically involves placing a number of this compound molecules in a simulation box with an explicit solvent and allowing the system to evolve over time according to the principles of classical mechanics. nih.gov The analysis of the simulation trajectories can provide information on:

Aggregate Morphology: Predicting whether the molecules form micelles, vesicles, or other nanostructures.

Intermolecular Interactions: Quantifying the contributions of π-π stacking, van der Waals forces, and solvent effects to the stability of the aggregates.

Solvation Dynamics: Understanding how solvent molecules arrange around the solute and influence its conformational freedom. nih.gov

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of novel compounds, including their UV-visible absorption, fluorescence, and NMR spectra. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state properties and predicting absorption and emission spectra. bohrium.comresearchgate.net

The characteristic vibronic structure of the anthracene absorption spectrum is expected to be present, though potentially broadened and shifted due to the substituents. mdpi.com As mentioned, the donor-acceptor nature of the octyl and chloromethyl groups is predicted to cause a red-shift in the absorption and fluorescence spectra compared to unsubstituted anthracene. TD-DFT calculations can provide quantitative predictions of these shifts.

| Spectroscopic Property | Predicted Characteristic | Computational Method |

| UV-Vis Absorption | Red-shifted compared to anthracene, with preserved vibronic structure. | TD-DFT |

| Fluorescence Emission | Red-shifted emission, with a potentially high quantum yield typical for 9,10-disubstituted anthracenes. rsc.org | TD-DFT |

| ¹H and ¹³C NMR | Chemical shifts indicative of the octyl and chloromethyl groups, with characteristic aromatic signals. | DFT (GIAO method) |

This table outlines the expected spectroscopic properties and the computational methods used for their prediction, based on general knowledge and studies of similar anthracene derivatives. rsc.orgbeilstein-journals.org

Furthermore, computational methods can predict the NMR chemical shifts of the molecule. By calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds.

Computational Design of Novel Anthracene-Based Architectures

The true power of computational chemistry lies in its ability to guide the design of new molecules and materials with desired properties. researchgate.net this compound, with its combination of a fluorescent core, a flexible solubilizing chain, and a reactive functional group, is an excellent building block for larger, more complex systems.

Computational design studies could explore how this molecule can be incorporated into:

Polymers and Oligomers: The chloromethyl group can be used as a point of attachment for polymerization reactions. Computational models of the resulting polymers can predict their electronic properties, morphology, and suitability for applications in organic electronics.

Supramolecular Assemblies: By modifying the chloromethyl group with recognition units (e.g., hydrogen-bonding moieties), computational simulations can explore the formation of well-defined supramolecular structures with tailored photophysical properties.

Sensors: The fluorescence of the anthracene core is sensitive to its local environment. Computational studies can design derivatives of this compound that exhibit a change in fluorescence upon binding to specific analytes, forming the basis for new chemical sensors. nih.gov

These design efforts often involve high-throughput computational screening, where the properties of a large number of virtual derivatives are calculated to identify the most promising candidates for synthesis and experimental investigation. This synergy between computational prediction and experimental validation accelerates the discovery of new functional materials. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-(chloromethyl)-10-octylanthracene to improve yield, particularly addressing solubility challenges?

- Methodological Answer : Solubility issues are critical due to the compound’s hydrophobic octyl chain. Using polar aprotic solvents (e.g., DMF) or ionic liquids under microwave irradiation can enhance reaction homogeneity and efficiency. For example, in analogous anthracene derivatives, microwave-assisted synthesis reduced reaction times and improved yields by 15–20% compared to conventional methods . A stepwise purification protocol (e.g., precipitation in diethyl ether followed by column chromatography) is recommended to isolate the product effectively.

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 78 | 98% |

| THF | 62 | 95% |

| Ionic Liquid | 85 | 99% |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm; octyl chain protons at δ 0.8–1.5 ppm). C NMR identifies quaternary carbons in the anthracene core.

- UV-Vis Spectroscopy : Strong absorption at ~376 nm (π→π* transitions) allows quantification and photophysical studies .

- SEC with PDA Detection : Size-exclusion chromatography paired with a photodiode array detector monitors polymerization behavior, as retention time shifts indicate successful incorporation into polymers .

Q. What safety protocols are essential when handling this compound during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chloromethyl intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : In case of skin contact, wash with soap/water immediately; for eye exposure, rinse for 15+ minutes and seek medical help .

Advanced Research Questions

Q. How do the chloromethyl and octyl substituents influence the electronic and photophysical properties of anthracene derivatives?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts HOMO-LUMO gaps and charge distribution. The electron-withdrawing chloromethyl group reduces the HOMO energy by ~0.3 eV, while the octyl chain has minimal electronic impact but enhances solubility in nonpolar matrices .

- Experimental Validation : Compare calculated spectra (TD-DFT) with experimental UV-Vis and fluorescence data to validate substituent effects.

Q. What mechanistic role does this compound play in controlling polymer properties when used as a chain stopper?

- Methodological Answer :

- Function : The chloromethyl group terminates polymerization via nucleophilic substitution, while the octyl chain reduces steric hindrance, enabling higher molar masses.

- Optimization : Lower chain-stopper concentrations (0.5–2 mol%) yield polymers with = 15–25 kDa. SEC analysis shows a 20% retention time shift post-polymerization, confirming covalent attachment .

Q. How can researchers resolve contradictions between experimental and theoretical molar masses in polymerization studies?

- Methodological Answer :

- Root Cause : Discrepancies often arise from incomplete solubility of the chain stopper, leading to uneven incorporation.

- Troubleshooting :

Pre-dissolve the chain stopper in a compatible solvent (e.g., THF) before adding to the reaction.

Use H NMR to quantify unreacted monomer and adjust stoichiometry dynamically.

Validate SEC results with MALDI-TOF for low-polydispersity samples .

Q. What strategies are effective for studying substituent effects on anthracene-based materials in optoelectronic applications?

- Methodological Answer :

- Comparative Synthesis : Prepare derivatives with varying substituents (e.g., methyl, phenyl, halogen) and analyze via cyclic voltammetry (CV) and photoluminescence quantum yield (PLQY).

- Structure-Property Relationships : Correlate HOMO-LUMO gaps (from CV) with PLQY; anthracene derivatives with electron-withdrawing groups typically exhibit higher PLQY due to reduced non-radiative decay .

Data Contradiction Analysis

Q. Why might experimental molar masses exceed theoretical values in polymerizations using this compound?

- Analysis :

- Solubility Limitations : Poor solubility of the chain stopper in the reaction medium leads to incomplete incorporation, reducing termination efficiency.

- Kinetic Factors : Faster propagation rates relative to termination can result in higher .

- Mitigation : Use solubilizing co-solvents (e.g., toluene:DMF 3:1) and monitor reaction progress via in-situ SEC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.